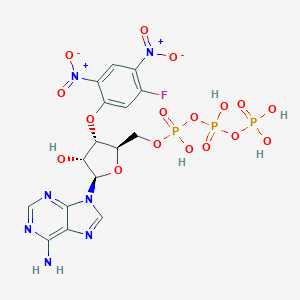![molecular formula C8H5NO2 B040033 2H-pyrano[3,2-c]pyridin-2-one CAS No. 116922-80-6](/img/structure/B40033.png)
2H-pyrano[3,2-c]pyridin-2-one
Descripción general
Descripción
2H-pyrano[3,2-c]pyridin-2-one is a heterocyclic compound that consists of a pyran ring fused to a pyridine ring. This compound is notable for its unique structure, which incorporates both oxygen and nitrogen atoms within the ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-pyrano[3,2-c]pyridin-2-one typically involves multi-component reactions. One common method is the reaction of 5-formyl-2’-deoxyuridine, 4-hydroxylpyridones, and malononitrile in the presence of an ionic liquid such as [bmim]BF4 at 80°C . Another approach involves the condensation of isatin, 4-hydroxy-6-methylpyridin-2(1H)-one, and malononitrile in the presence of sodium acetate as a catalyst under refluxing ethanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: 2H-pyrano[3,2-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyran or pyridine rings.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties .
Aplicaciones Científicas De Investigación
2H-pyrano[3,2-c]pyridin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-pyrano[3,2-c]pyridin-2-one and its derivatives involves interactions with various molecular targets and pathways. For instance, its anticancer activity is believed to result from the inhibition of specific enzymes and signaling pathways involved in cell proliferation and apoptosis . The compound’s fluorescent properties are attributed to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .
Comparación Con Compuestos Similares
2H-pyrano[3,2-c]quinoline: This compound shares a similar pyran ring structure but is fused with a quinoline ring instead of a pyridine ring.
2H-pyrano[3,2-c]chromene: Similar in structure but contains a chromene ring fused to the pyran ring.
Uniqueness: 2H-pyrano[3,2-c]pyridin-2-one is unique due to its specific combination of pyran and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the development of new materials and bioactive molecules .
Propiedades
IUPAC Name |
pyrano[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-8-2-1-6-5-9-4-3-7(6)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHUAXRCQKTOLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554985 | |
| Record name | 2H-Pyrano[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116922-80-6 | |
| Record name | 2H-Pyrano[3,2-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)


